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Compound of Interest

Compound Name: 4-(3-Iodophenyl)morpholine

CAS No.: 291533-82-9

Cat. No.: B1465213 Get Quote

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound

4-(3-Iodophenyl)morpholine, a molecule of interest in medicinal chemistry and materials

science. This document is intended for researchers, scientists, and professionals in drug

development, offering an in-depth look at its structural confirmation through nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 4-(3-
Iodophenyl)morpholine
4-(3-Iodophenyl)morpholine belongs to the class of N-aryl morpholines, which are prevalent

scaffolds in a wide array of biologically active compounds. The morpholine moiety, a saturated

six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable

pharmacokinetic properties such as improved solubility and metabolic stability. The iodophenyl

group serves as a versatile synthetic handle for further functionalization, particularly in cross-

coupling reactions, and can also participate in halogen bonding, a significant non-covalent

interaction in drug-receptor binding. A thorough understanding of its spectroscopic signature is

paramount for its unambiguous identification and for quality control in its synthesis and

application.
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The structural features of 4-(3-Iodophenyl)morpholine directly influence its spectral output.

The molecule consists of a morpholine ring attached via its nitrogen atom to a benzene ring,

which is substituted with an iodine atom at the meta-position. This substitution pattern dictates

the splitting of signals in the aromatic region of the NMR spectra and influences the vibrational

modes observed in the IR spectrum.

Caption: Molecular structure of 4-(3-Iodophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of directly published experimental spectra for 4-(3-
Iodophenyl)morpholine in the searched literature, the following analysis is based on

established principles of NMR spectroscopy and data from closely related analogs. The

expected spectra are discussed with a rationale for the predicted chemical shifts and coupling

patterns.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-(3-Iodophenyl)morpholine is anticipated to exhibit distinct

signals corresponding to the morpholine and the iodophenyl protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Iodophenyl)morpholine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-2', H-6'

(Morpholine)
~ 3.8 - 4.0 Triplet 4H

H-3', H-5'

(Morpholine)
~ 3.1 - 3.3 Triplet 4H

Aromatic Protons ~ 6.8 - 7.5 Multiplet 4H

Morpholine Protons: The morpholine ring protons typically show two triplets. The protons

adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a lower field

(~3.8-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H-3' and H-5', ~3.1-

3.3 ppm)[1][2]. This is a characteristic pattern for N-substituted morpholines.
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Aromatic Protons: The four protons on the 3-iodophenyl ring will present a more complex

multiplet pattern in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern breaks

the symmetry seen in para-substituted analogs, leading to distinct signals for each proton,

which will be coupled to their neighbors.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Iodophenyl)morpholine

Carbon Predicted Chemical Shift (δ, ppm)

C-2', C-6' (Morpholine) ~ 66 - 68

C-3', C-5' (Morpholine) ~ 48 - 50

C-I (Aromatic) ~ 94 - 96

C-H (Aromatic) ~ 115 - 135

C-N (Aromatic) ~ 150 - 152

Morpholine Carbons: The carbons adjacent to the oxygen (C-2', C-6') are expected around

66-68 ppm, while the carbons adjacent to the nitrogen (C-3', C-5') will be further upfield at

approximately 48-50 ppm[1].

Aromatic Carbons: The carbon atom directly bonded to the iodine (C-I) will be significantly

shielded due to the heavy atom effect and is expected to appear at a characteristically high

field for an aromatic carbon, around 94-96 ppm. The other aromatic carbons will resonate in

the typical aromatic region of 115-135 ppm, with the carbon attached to the nitrogen (C-N)

being the most deshielded at around 150-152 ppm.

Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR data for compounds like 4-
(3-Iodophenyl)morpholine.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of

1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation

delay of 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

NMR Data Acquisition Workflow

Sample Preparation
(5-10 mg in 0.5-0.7 mL solvent)

High-Field NMR
(≥400 MHz)

¹H NMR Acquisition
(16-32 scans)

¹³C NMR Acquisition
(1024-4096 scans)

Data Processing
(FT, Phasing, Baseline Correction) Spectral Analysis

Click to download full resolution via product page

Caption: A typical workflow for NMR data acquisition and analysis.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. The predicted data for 4-(3-Iodophenyl)morpholine is available

from PubChem[3].

Table 3: Predicted Mass Spectrometry Data for 4-(3-Iodophenyl)morpholine

Ion Predicted m/z

[M]⁺ 288.9958

[M+H]⁺ 290.0037

[M+Na]⁺ 311.9856

The monoisotopic mass of 4-(3-Iodophenyl)morpholine (C₁₀H₁₂INO) is 289.0015 g/mol .

High-resolution mass spectrometry (HRMS) would be expected to provide an observed mass

that is very close to this theoretical value, confirming the elemental composition. The

characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass

spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺)

adducts.

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the

calculated theoretical mass.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/54536434
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://www.benchchem.com/product/b1465213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrational frequencies of chemical bonds. While an experimental spectrum for 4-(3-
Iodophenyl)morpholine is not readily available, its key absorption bands can be predicted

based on the functional groups present.

Table 4: Predicted Characteristic IR Absorption Bands for 4-(3-Iodophenyl)morpholine

Functional Group Vibrational Mode
Predicted Wavenumber
(cm⁻¹)

C-H (Aromatic) Stretching 3100 - 3000

C-H (Aliphatic) Stretching 3000 - 2850

C-N (Aromatic) Stretching 1360 - 1250

C-O-C (Ether) Stretching 1150 - 1085

C-I Stretching ~ 500

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected at wavenumbers just

above 3000 cm⁻¹[4].

Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring's CH₂ groups will

appear below 3000 cm⁻¹[4].

C-N and C-O-C Stretches: The C-N stretching of the aromatic amine and the C-O-C

stretching of the ether linkage in the morpholine ring will give rise to strong bands in the

fingerprint region.

C-I Stretch: The C-I stretching vibration is expected at a low wavenumber, typically around

500 cm⁻¹, due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy
Sample Preparation:
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Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Conclusion
The spectroscopic data, both predicted and inferred from analogous compounds, provide a

consistent and comprehensive profile for the structural elucidation of 4-(3-
Iodophenyl)morpholine. The characteristic signals in the ¹H and ¹³C NMR spectra, the

accurate mass determination by MS, and the specific absorption bands in the IR spectrum

collectively serve as a reliable fingerprint for the identification and characterization of this

important chemical entity. This guide provides the necessary foundational knowledge for

researchers working with this compound and a framework for its analytical validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1465213#4-3-iodophenyl-morpholine-spectral-data-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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